molecular formula C24H22FNO2S B11468227 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11468227
M. Wt: 407.5 g/mol
InChI Key: RMHSDRQLHBKWKR-UHFFFAOYSA-N
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Description

4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzothieno ring, and a pyridinone moiety

Preparation Methods

The synthesis of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, including the formation of the benzothieno ring and the attachment of the fluorobenzyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Chemical Reactions Analysis

4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications over these similar compounds.

Properties

Molecular Formula

C24H22FNO2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C24H22FNO2S/c25-19-10-4-1-7-15(19)14-28-20-11-5-2-8-16(20)18-13-22(27)26-24-23(18)17-9-3-6-12-21(17)29-24/h1-2,4-5,7-8,10-11,18H,3,6,9,12-14H2,(H,26,27)

InChI Key

RMHSDRQLHBKWKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=CC=C4OCC5=CC=CC=C5F

Origin of Product

United States

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